molecular formula C19H26N2O3S B2929997 N-cyclohexyl-N-ethyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 898462-86-7

N-cyclohexyl-N-ethyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

Cat. No.: B2929997
CAS No.: 898462-86-7
M. Wt: 362.49
InChI Key: PIUGQEPCDYVCPF-UHFFFAOYSA-N
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Description

N-Cyclohexyl-N-ethyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a synthetic organic compound designed for advanced pharmaceutical and biological research. This chemical features a complex molecular architecture, combining a tetrahydro-pyrroloquinoline core with a sulfonamide group bearing cyclohexyl and ethyl substituents. The quinoline scaffold is a well-established motif in medicinal chemistry, recognized for its diverse biological activities and significant potential in anticancer drug development . Quinoline derivatives have demonstrated excellent results through various mechanisms, including growth inhibition by cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis . The specific structural feature of an N-alkyl sulfonamide is found in various pharmacologically active compounds and has been the subject of crystallographic studies to understand its binding conformations . This combination of a privileged heterocyclic scaffold with a modified sulfonamide group makes this compound a valuable intermediate for researchers exploring new therapeutic agents. Its potential applications include serving as a building block in drug discovery programs, a candidate for high-throughput screening against various biological targets, and a key intermediate in the synthesis of more complex molecules for investigating structure-activity relationships (SAR). This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate care and adhere to all relevant safety regulations.

Properties

IUPAC Name

N-cyclohexyl-N-ethyl-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O3S/c1-2-21(16-6-4-3-5-7-16)25(23,24)17-12-14-8-9-18(22)20-11-10-15(13-17)19(14)20/h12-13,16H,2-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIUGQEPCDYVCPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCCC1)S(=O)(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-cyclohexyl-N-ethyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various pathogens, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a pyrroloquinoline framework. Its molecular formula is C16H22N2O3SC_{16}H_{22}N_2O_3S, with a molecular weight of approximately 342.43 g/mol. The sulfonamide group is significant for its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Sulfonamides are known to inhibit bacterial dihydropteroate synthase and other enzymes involved in folate synthesis. This inhibition disrupts bacterial growth and replication.
  • Antimicrobial Activity : Preliminary studies suggest that compounds similar to N-cyclohexyl-N-ethyl derivatives exhibit significant antimicrobial properties against various strains of bacteria and fungi.

Antimicrobial Efficacy

A study conducted on related quinoline derivatives demonstrated that certain structural modifications can enhance antibacterial potency against Mycobacterium tuberculosis and other mycobacterial species. For example, N-cyclohexylquinoline derivatives showed higher efficacy than standard treatments such as isoniazid and pyrazinamide .

Compound TypeActivity Against M. tuberculosisReference
N-cyclohexylquinoline derivativesHigher than isoniazid
N-(2-phenylethyl)quinolineEnhanced activity

Cytotoxicity Studies

In vitro cytotoxicity assays have indicated that the compound exhibits low toxicity towards human liver cell lines (HepG2), suggesting a favorable therapeutic index for further development .

Case Studies

  • Study on Antimicrobial Activity : A series of substituted quinoline compounds were synthesized and tested for their ability to inhibit photosynthetic electron transport in spinach chloroplasts, demonstrating a spectrum of biological activity relevant to plant pathogens .
  • Comparative Efficacy Analysis : Research comparing the efficacy of various sulfonamide derivatives revealed that modifications to the cyclohexyl group could enhance antibacterial properties while maintaining low toxicity levels .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs of the target compound, highlighting variations in substituents, molecular properties, and functional attributes:

Compound Name Substituents on Sulfonamide Core Modifications Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound : N-cyclohexyl-N-ethyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide Cyclohexyl, Ethyl None Estimated: C₁₉H₂₅N₂O₃S ~400–420 High lipophilicity (cyclohexyl); moderate steric bulk
N-(2,6-dimethylphenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide 2,6-Dimethylphenyl None Not provided ~380–400 Aromatic substituent may enhance π-π interactions; reduced solubility
1-Methyl-2-oxo-N-propyl-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide Propyl 1-Methyl, 2-oxo C₁₆H₂₁N₂O₃S 337.4 Thermal sensitivity (requires storage away from ignition sources)
N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-4-oxo-...-8-sulfonamide Furan-thiophene hybrid None C₂₁H₂₀N₂O₅S₂ 444.5 Heteroaromatic substituents may improve solubility; unconfirmed stability
N-(4-bromo-3-methylphenyl)-1-methyl-2-oxo-...-8-sulfonamide 4-Bromo-3-methylphenyl 1-Methyl, 2-oxo C₁₉H₁₉BrN₂O₃S 435.3 Bromine adds halogen-bonding potential; higher molecular weight
4-oxo-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-...-8-sulfonamide Pyridine-thiophene hybrid None C₂₁H₁₉N₃O₃S₂ 425.5 Dual heterocycles may enhance target affinity; unknown pharmacokinetics

Structural and Functional Insights

Substituent Effects

  • Lipophilicity : The cyclohexyl group in the target compound likely increases logP compared to analogs with aromatic (e.g., 2,6-dimethylphenyl ) or smaller alkyl (e.g., propyl ) substituents. This could improve membrane permeability but reduce aqueous solubility.
  • Thiophene and pyridine substituents (–8 ) add polarizable π-systems for charge-transfer interactions.
  • Steric Considerations : The ethyl group in the target compound balances steric bulk, avoiding the metabolic liabilities of longer chains (e.g., propyl ).

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